1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone
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Overview
Description
1-(2-(Aminomethyl)-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable spirocyclic precursor with aminomethylating agents under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in neurotransmitter regulation and signal transduction pathways .
Comparison with Similar Compounds
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone can be compared with other spirocyclic compounds, such as:
2,6-diazaspiro[3.4]octan-7-one: This compound shares a similar spirocyclic core but differs in functional groups, leading to different chemical and biological properties.
2,5-dioxaspiro[3.4]octan-6-ylmethanamine: Another related compound with distinct reactivity and applications.
The uniqueness of 1-(2-(Aminomethyl)-6-azaspiro[3
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-[2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl]ethanone |
InChI |
InChI=1S/C10H18N2O/c1-8(13)12-3-2-10(7-12)4-9(5-10)6-11/h9H,2-7,11H2,1H3 |
InChI Key |
CBHSNTLNFPUCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(C1)CC(C2)CN |
Origin of Product |
United States |
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